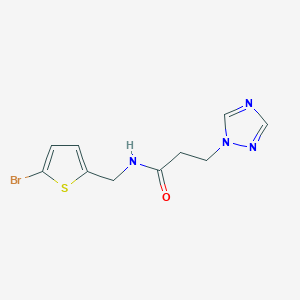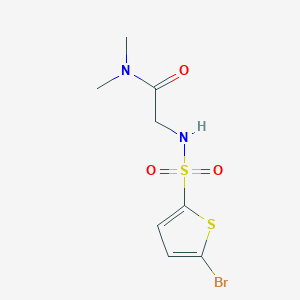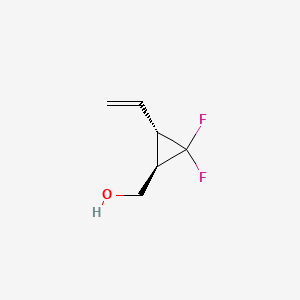
((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol: is a cyclopropyl derivative characterized by the presence of two fluorine atoms and a vinyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Vinylation: The vinyl group can be introduced via a Heck reaction, where a vinyl halide reacts with the cyclopropane derivative in the presence of a palladium catalyst.
Reduction: The final step involves the reduction of the intermediate compound to yield rel-((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: rel-((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form saturated alcohols using reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Addition: The vinyl group can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2), to form haloalkanes.
Common Reagents and Conditions
Oxidation: CrO3, PCC, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: NaOMe, KOtBu, and other nucleophiles.
Addition: HX, X2, and other electrophiles.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Substituted derivatives.
Addition: Haloalkanes.
Scientific Research Applications
rel-((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of rel-((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific targets. The vinyl group allows for potential covalent interactions, further modulating the compound’s biological activity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanemethanol, 3-hydroxy-, (1R,3S)-rel-
- rel-(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-methanol
- Cyclohexanemethanol, 3-(aminomethyl)-
Uniqueness
rel-((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol is unique due to the presence of both fluorine atoms and a vinyl group on the cyclopropane ring. This combination imparts distinct chemical and biological properties, such as increased stability, reactivity, and potential for covalent interactions with biological targets. These features differentiate it from other similar compounds, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C6H8F2O |
|---|---|
Molecular Weight |
134.12 g/mol |
IUPAC Name |
[(1R,3S)-3-ethenyl-2,2-difluorocyclopropyl]methanol |
InChI |
InChI=1S/C6H8F2O/c1-2-4-5(3-9)6(4,7)8/h2,4-5,9H,1,3H2/t4-,5-/m0/s1 |
InChI Key |
OGZZQJPRKPHCDB-WHFBIAKZSA-N |
Isomeric SMILES |
C=C[C@H]1[C@@H](C1(F)F)CO |
Canonical SMILES |
C=CC1C(C1(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


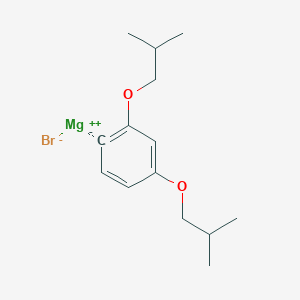
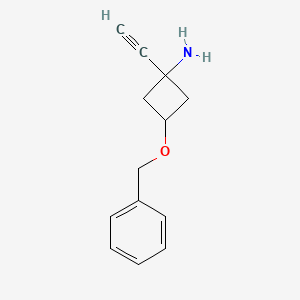
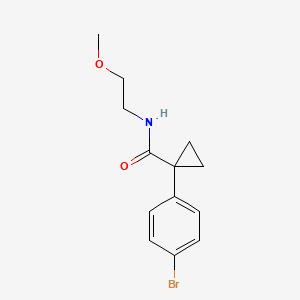
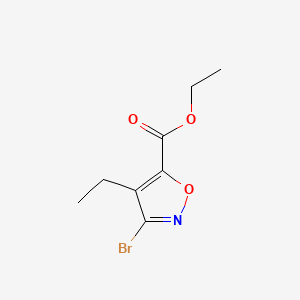
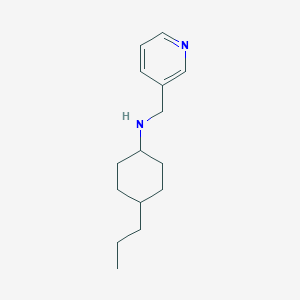

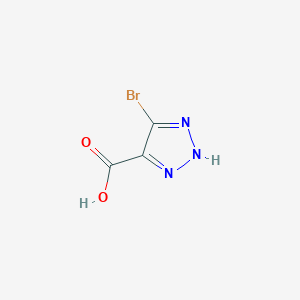
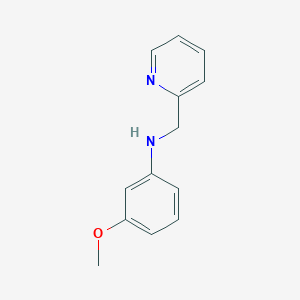

![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B14896717.png)
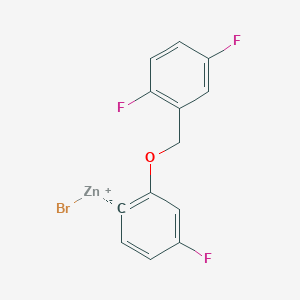
![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
